molecular formula C16H8F6O2 B175376 4,4'-Bis(4-trifluorovinyloxy)biphenyl CAS No. 134130-19-1

4,4'-Bis(4-trifluorovinyloxy)biphenyl

Cat. No.: B175376
CAS No.: 134130-19-1
M. Wt: 346.22 g/mol
InChI Key: QNDHDIXRBUDLFJ-UHFFFAOYSA-N
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Description

4,4’-Bis(4-trifluorovinyloxy)biphenyl is a chemical compound with the molecular formula C16H8F6O2 and a molecular weight of 346.22 g/mol . This compound is known for its unique structure, which includes two trifluorovinyloxy groups attached to a biphenyl core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-trifluorovinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with trifluorovinyl ethers under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(4-trifluorovinyloxy)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-trifluorovinyloxy)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,4’-Bis(4-trifluorovinyloxy)biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.

    Biology: The compound is employed in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-trifluorovinyloxy)biphenyl involves its interaction with molecular targets and pathways within a system. The trifluorovinyloxy groups play a crucial role in its reactivity and interactions. These groups can form strong bonds with various substrates, leading to the formation of stable complexes. The biphenyl core provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(4-trifluorovinyloxy)biphenyl is unique due to the presence of trifluorovinyloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it suitable for various applications in research and industry .

Properties

IUPAC Name

1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHDIXRBUDLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134174-05-3
Record name 1,1′-Biphenyl, 4,4′-bis[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134174-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70373511
Record name 4,4'-Bis(4-trifluorovinyloxy)biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134130-19-1
Record name 4,4'-Bis(4-trifluorovinyloxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134130-19-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The system is stirred and purged for 20 minutes, then potassium hydroxide (85% pellets) (322 g, 4.88 mole) is added slowly. The stirred mixture is then heated to 120° C. The temperature is held at 120° C. for 1.5 hours, then the heat is turned off and the mixture is allowed to cool to room temperature. Toluene (600 ml) which has been thoroughly purged with nitrogen is added to the solution and the resulting mixture is heated to reflux (135° C.). Water is azeotropically removed from the reactor through the Dean-Stark trap for a total of 4 days, cooling the reactor once after 24 hours to allow for salt formation to be broken up by opening the flask under a nitrogen sweep and scraping the sides with a spatula. After 4 days the Dean-Stark trap is removed and replaced with a Soxhlet extractor containing anhydrous sodium sulfate. The toluene is then refluxed through the Soxhlet extractor for 7 hours to dry the toluene. After 7 hours, the Soxhlet is replaced with a Dean-Stark trap, and toluene (300 ml) is removed from the reactor by simple distillation. The reaction mixture is then cooled to 30° C. in an ice water bath and 1,2-dibromotetrafluoroethane (1300 g, 5.00 mole) is added slowly dropwise over three hours at a rate that maintains a reactor temperature of 35°±2° C. When the addition is complete the reaction temperature is allowed to stabilize (not increasing in temperature when the ice bath is removed) and then a heating mantle is applied to the flask. The reactor is heated to 50° C. for 8 hours, then allowed to cool to room temperature with constant stirring. The crude reaction mixture is filtered to remove the potassium bromide salts, and the precipitate is washed with acetone. The filtrates are combined and thoroughly evaporated to remove acetone, DMSO and residual toluene. The solid residue is subjected to a 2 liter Kugelrohr bulb-to-bulb distillation to provide the crude product. This material is dissolved in 750 ml of methylene chloride and is washed first with mild aqueous potassium bicarbonate (500 ml, approximately, 0.2M), then with mild aqueous hydrochloric acid, (HCl) (500 ml, approximately 0.05M), then twice with distilled water (500 ml each). After complete phase separation the product layer is removed and evaporated, and the residue is fractionally distilled (130°-148° C., 0.35 torr) to provide 1031.1 g (1.90 mole, 77.9% yield) of 4,4'-bis(2-bromotetrafluoroethoxy)biphenyl, melting point 71°-73° C. The Infrared (IR) spectra of the product has the following peaks (cm-1): 1601,1492 (indicating an aromatic double bond); 1199-1107 (indicating carbon-oxygen and carbon fluorine bonds); 842, 788 (indicating aromatic character). The gas chromatograph/mass spectrometer (GC/MS) indicates peaks at the following mass to charge ratios: (m/e)=545 (29.8%); 543 (48.9%); 541 (23.8%); 365 (48.7%); 363 (50.9%); 337 (30.3%); 335 (34.7%); 168 (33.7%); 156 (78.3%); 140 (36.7%); 139 (90.1%); 129 (37.4%); 128 (100.0%); 127 (33.2%); 102 (32.9%); 76 (41.1%); 63 (34.3%), consistent with a product of 4,4'-bis(2-bromotetrafluoroethoxy)biphenyl.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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